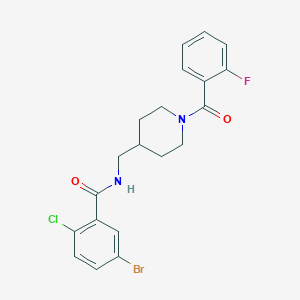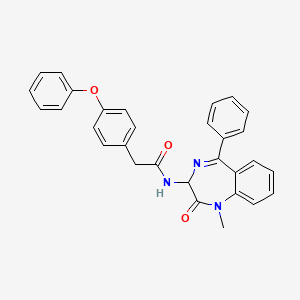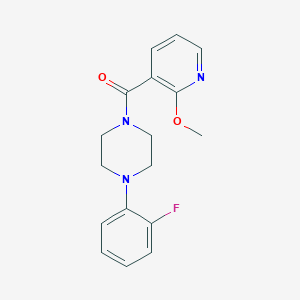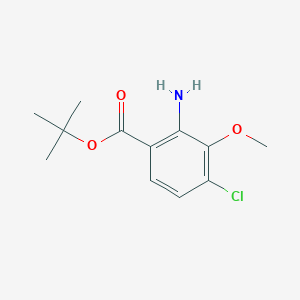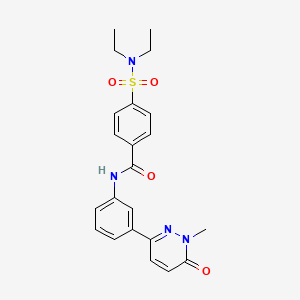
4-(N,N-diethylsulfamoyl)-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(N,N-diethylsulfamoyl)-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide is a useful research compound. Its molecular formula is C22H24N4O4S and its molecular weight is 440.52. The purity is usually 95%.
BenchChem offers high-quality 4-(N,N-diethylsulfamoyl)-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N,N-diethylsulfamoyl)-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cardiotonic Activities
Research indicates that certain derivatives of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone, which share a core structure with the compound , exhibit notable cardiotonic effects. These derivatives have shown effectiveness in enhancing cardiac function, as assessed by Straub’s perfusion method, making them potential candidates for treating heart-related ailments (Wang et al., 2008).
Electrophysiological Activity
Compounds structurally similar to 4-(N,N-diethylsulfamoyl)-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide have demonstrated significant electrophysiological activity. This includes the potential to act as selective class III agents, influential in cardiac arrhythmia treatment (Morgan et al., 1990).
Anti-Inflammatory Activity
Another area of interest is the anti-inflammatory potential of compounds related to this chemical structure. Some studies have focused on the synthesis and evaluation of derivatives with notable anti-inflammatory properties, comparing them with conventional non-steroidal anti-inflammatory drugs (NSAIDs) (Kalsi et al., 1990).
Biological Activity of Derivatives
A variety of derivatives, including those with sulfonamide and oxadiazolin-thione structures, have been synthesized and assessed for their biological activities. These studies have expanded the understanding of the potential applications of these compounds in various biological and medicinal fields (Havaldar & Khatri, 2006).
Inhibitors of Carbonic Anhydrases
Certain aromatic sulfonamide derivatives, closely related to the compound , have been studied as inhibitors of carbonic anhydrase isoenzymes. These compounds show potential for therapeutic applications in conditions where modulation of carbonic anhydrase activity is beneficial (Supuran et al., 2013).
Antimicrobial Activity
Research has also delved into the antimicrobial properties of similar compounds. These studies have demonstrated the potential of these derivatives in combating various bacterial and fungal infections (Sarvaiya et al., 2019).
Anticancer Activity
The anticancer potential of benzamide/benzene sulfonamide derivatives is another area of interest. Some studies have synthesized and evaluated these compounds against different cancer cell lines, revealing promising anticancer activities (Ravinaik et al., 2021).
Propiedades
IUPAC Name |
4-(diethylsulfamoyl)-N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-4-26(5-2)31(29,30)19-11-9-16(10-12-19)22(28)23-18-8-6-7-17(15-18)20-13-14-21(27)25(3)24-20/h6-15H,4-5H2,1-3H3,(H,23,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUCSSLAGUWVAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN(C(=O)C=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-(4-fluorophenoxy)phenyl)methanone](/img/structure/B2402676.png)
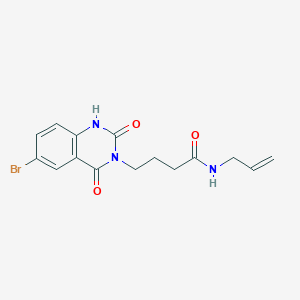
![3-[(3-carbamoylthiophen-2-yl)carbamoyl]propanoic Acid](/img/structure/B2402683.png)
![5-(2-chloro-4-fluorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2402684.png)
![[4-(Naphthalen-1-ylmethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2402685.png)

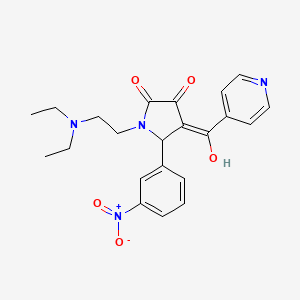
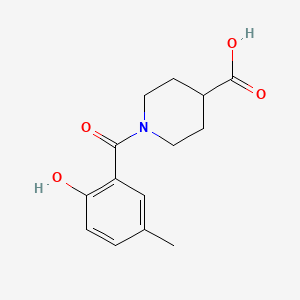
![4,7,8-Trimethyl-6-(3-methylphenyl)-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2402691.png)
